molecular formula C13H11ClF3NO2 B14771850 Methyl 3-(5-chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate

Methyl 3-(5-chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate

Cat. No.: B14771850
M. Wt: 305.68 g/mol
InChI Key: HAOWARGBHQRXOX-UHFFFAOYSA-N
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Description

Methyl 3-(5-chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a trifluoromethyl group, a chlorine atom, and a methyl ester group attached to the indole ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Methyl 3-(5-chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(5-chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(5-chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H11ClF3NO2

Molecular Weight

305.68 g/mol

IUPAC Name

methyl 3-[5-chloro-2-(trifluoromethyl)-1H-indol-3-yl]propanoate

InChI

InChI=1S/C13H11ClF3NO2/c1-20-11(19)5-3-8-9-6-7(14)2-4-10(9)18-12(8)13(15,16)17/h2,4,6,18H,3,5H2,1H3

InChI Key

HAOWARGBHQRXOX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=C(NC2=C1C=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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